Tri(2-cyclohexylcyclohexyl)borate
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Overview
Description
Tri(2-cyclohexylcyclohexyl)borate is an organoboron compound with the molecular formula C36H63BO3 It is a borate ester, where the boron atom is bonded to three 2-cyclohexylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(2-cyclohexylcyclohexyl)borate can be synthesized through the reaction of boric acid with 2-cyclohexylcyclohexanol in the presence of an organic solvent such as xylene. The reaction is typically carried out under reflux conditions, where the water formed during the reaction is azeotropically removed . The general reaction scheme is as follows:
B(OH)3+3C6H11C6H11OH→B(O-C6H11C6H11)3+3H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced distillation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tri(2-cyclohexylcyclohexyl)borate can undergo various chemical reactions, including:
Oxidation: The borate ester can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boric acid and 2-cyclohexylcyclohexanol.
Substitution: Various substituted borate esters depending on the nucleophile used.
Scientific Research Applications
Tri(2-cyclohexylcyclohexyl)borate has several applications in scientific research:
Materials Science: It is used as an additive in lithium-ion batteries to improve cycle performance and thermal stability.
Organic Synthesis: The compound serves as a reagent in various organic reactions, including Suzuki-Miyaura coupling.
Catalysis: It is employed as a catalyst in certain chemical reactions due to its unique boron-containing structure.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mechanism of Action
The mechanism by which tri(2-cyclohexylcyclohexyl)borate exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In lithium-ion batteries, it acts as an electrolyte additive, enhancing ion-pair dissociation and improving thermal stability .
Comparison with Similar Compounds
Similar Compounds
- Tri(2-ethylhexyl)borate
- Tri(3,3,5-trimethylhexyl)borate
- Tri(1-ethynylcyclohexyl)borate
Uniqueness
Tri(2-cyclohexylcyclohexyl)borate is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are desired, such as in high-performance battery additives and specialized organic synthesis reactions .
Properties
CAS No. |
5440-19-7 |
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Molecular Formula |
C36H63BO3 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
tris(2-cyclohexylcyclohexyl) borate |
InChI |
InChI=1S/C36H63BO3/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)38-37(39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h28-36H,1-27H2 |
InChI Key |
SFCBPVBDIBWEJM-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1CCCCC1C2CCCCC2)(OC3CCCCC3C4CCCCC4)OC5CCCCC5C6CCCCC6 |
Origin of Product |
United States |
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